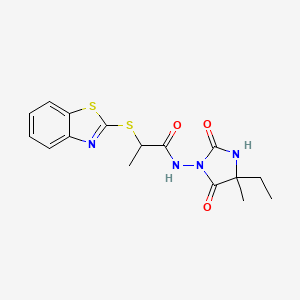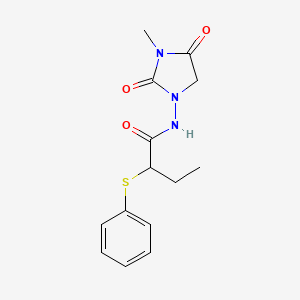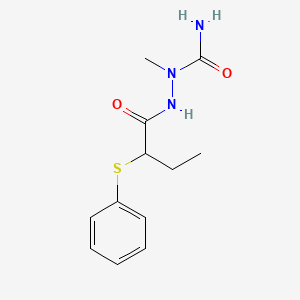![molecular formula C17H21N5O2 B6962462 [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6962462.png)
[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features both pyrazine and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the dimethylamino group. The piperazine ring is then synthesized separately, often starting from 2-hydroxyaniline. The final step involves coupling the two rings through a methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the coupling reactions. Solvent selection and purification steps are also critical to ensure the final product meets pharmaceutical-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrazine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazine and piperazine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
- [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Comparison: Compared to its analogs, [5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the hydroxy group on the phenyl ring. This hydroxy group can form additional hydrogen bonds, potentially enhancing the compound’s binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20(2)16-12-18-13(11-19-16)17(24)22-9-7-21(8-10-22)14-5-3-4-6-15(14)23/h3-6,11-12,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSUUNPGZVEOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962389.png)
![5-(dimethylamino)-N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6962392.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6962397.png)

![N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide](/img/structure/B6962425.png)
![4-ethoxy-N-[4-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962428.png)
![3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6962431.png)
![[4-(oxolan-2-ylmethoxy)phenyl]-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6962437.png)
![2-methyl-4-[3-oxo-3-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]propyl]-1,4-benzoxazin-3-one](/img/structure/B6962449.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6962455.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6962456.png)
![[5-(dimethylamino)pyrazin-2-yl]-[4-(N-methylanilino)piperidin-1-yl]methanone](/img/structure/B6962469.png)

